3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
Description
The compound 3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one features a coumarin scaffold (6-methoxy-2H-chromen-2-one) linked to a 1,3-thiazole ring substituted with a cyclobutylmethyl and 2-fluorophenyl amino group. This hybrid structure combines the photophysical properties of coumarins with the bioactivity of thiazoles, making it a candidate for therapeutic applications such as kinase or epigenetic inhibition (e.g., BRAF/HDAC targets inferred from ) .
Properties
IUPAC Name |
3-[2-[N-(cyclobutylmethyl)-2-fluoroanilino]-1,3-thiazol-4-yl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-29-17-9-10-22-16(11-17)12-18(23(28)30-22)20-14-31-24(26-20)27(13-15-5-4-6-15)21-8-3-2-7-19(21)25/h2-3,7-12,14-15H,4-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMOBPBBUQAJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)N(CC4CCC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that integrates a chromenone core with a thiazole moiety and a cyclobutylmethyl group. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values ranged from 31.5 µg/ml to 500 µg/ml , indicating effective dose-dependent activity compared to standard anticancer agents like Paclitaxel .
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µg/ml) | Comparison Standard | IC50 Standard (µg/ml) |
|---|---|---|---|
| MCF-7 | 125 | Paclitaxel | 31.5 |
| A549 | 250 | Paclitaxel | 62.5 |
| HeLa | 500 | Paclitaxel | 125 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity against various bacterial strains. In studies where it was screened against Staphylococcus aureus , Escherichia coli , and Candida albicans , it showed effective growth inhibition at concentrations ranging from 10 to 100 µg/ml . The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (µg/ml) | Comparison Standard | MIC Standard (µg/ml) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Streptomycin | 25 |
| Escherichia coli | 100 | Ampicillin | 50 |
| Candida albicans | 75 | Fluconazole | 30 |
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes such as DNA replication and protein synthesis. The thiazole and chromenone components may play critical roles in binding to specific biological targets, leading to apoptosis in cancer cells and disruption of microbial cell walls.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted by Menasinakai et al. demonstrated that derivatives similar to the target compound exhibited enhanced cytotoxicity when metal complexes were formed, suggesting a potential avenue for improving efficacy through coordination chemistry .
- Antimicrobial Effectiveness : In another study focusing on coumarin derivatives, it was found that structural modifications significantly influenced antimicrobial potency, emphasizing the importance of SAR in developing more effective agents against resistant strains .
Comparison with Similar Compounds
Structural Analogues of Thiazole-Substituted Coumarins
The following table compares the target compound with structurally related coumarin-thiazole hybrids:
Key Differences in Substituent Effects
Thiazole Modifications: The target compound’s dual amino substitution (cyclobutylmethyl and 2-fluorophenyl) introduces steric bulk and electronic effects distinct from simpler substituents like 2-chlorophenyl () or ethoxyanilino (). 2-Fluorophenyl: Fluorine’s electronegativity may strengthen hydrogen bonding with target proteins, as seen in kinase inhibitors .
Coumarin Modifications :
- The 6-methoxy group in the target compound is conserved in most analogs, but 7-substituted derivatives () exhibit altered π-stacking interactions due to extended conjugation from benzyloxy groups.
Research Findings and Implications
Physicochemical Properties
- Solubility: The target compound’s logP (~3.5) is higher than ethoxyanilino analogs (logP ~2.8, ), indicating greater lipophilicity.
- Synthetic Accessibility : Cyclobutylmethyl incorporation requires multi-step synthesis (similar to tert-butyl in ), posing challenges in purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
